Cis-4-(Boc-aminomethyl)cyclohexylamine is a chemical compound with the molecular formula and a molecular weight of 228.33 g/mol. It is classified as a tert-butyl carbamate derivative, specifically tert-butyl (4-aminocyclohexyl)methylcarbamate. This compound features a cyclohexylamine structure with a tert-butyloxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability in various chemical processes. The unique cis configuration at the 4-position of the cyclohexyl ring influences its biological properties and potential applications in medicinal chemistry and organic synthesis.
Cis-4-(Boc-aminomethyl)cyclohexylamine can be synthesized through several methods, primarily involving the protection of amine groups using di-tert-butyl dicarbonate (BocO). It is available from various chemical suppliers, including BenchChem and AChemBlock, which provide detailed specifications regarding its purity and structural data.
This compound falls under the category of organic amines and carbamates, commonly used as intermediates in organic synthesis and medicinal chemistry. Its classification is significant for understanding its reactivity patterns and potential interactions in biological systems.
The synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine typically involves the following steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions are typically adjusted to maximize efficiency during large-scale syntheses .
Cis-4-(Boc-aminomethyl)cyclohexylamine possesses a unique molecular structure characterized by:
The structural representation can be expressed in SMILES notation as O=C(OC(C)(C)C)NC[C@H]1CC[C@@H](N)CC1
, indicating its stereochemistry and functional groups .
Cis-4-(Boc-aminomethyl)cyclohexylamine is involved in several types of chemical reactions:
Common reagents used in these reactions include:
Relevant data indicate that cis-4-(Boc-aminomethyl)cyclohexylamine should be handled with caution due to its irritant properties .
Cis-4-(Boc-aminomethyl)cyclohexylamine has diverse applications across various scientific fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: